molecular formula C12H23N3O2 B7928958 (S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide

Cat. No.: B7928958
M. Wt: 241.33 g/mol
InChI Key: OVAZKZOJRVKSQT-PUSIOWJLSA-N
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Description

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyclohexyl ring, an acetyl-methyl-amino group, and an amino-propionamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl-methyl-amino group: This step involves the acetylation of an amino group followed by methylation.

    Attachment of the amino-propionamide moiety: This can be done through amide bond formation reactions, often using coupling reagents such as carbodiimides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide: The enantiomer of the compound, which may have different biological activity.

    N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide: The racemic mixture, which contains both enantiomers.

Uniqueness

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it valuable for applications requiring high specificity and selectivity.

Properties

IUPAC Name

(2S)-N-[2-[acetyl(methyl)amino]cyclohexyl]-2-aminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(13)12(17)14-10-6-4-5-7-11(10)15(3)9(2)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,17)/t8-,10?,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZKZOJRVKSQT-PUSIOWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C)C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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